molecular formula C12H6BrIS B1446004 2-Bromo-8-iododibenzothiophene CAS No. 1206544-88-8

2-Bromo-8-iododibenzothiophene

Cat. No. B1446004
CAS RN: 1206544-88-8
M. Wt: 389.05 g/mol
InChI Key: HMECZSLDNCAHAV-UHFFFAOYSA-N
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Description

2-Bromo-8-iododibenzothiophene is a chemical compound with the molecular formula C12H6BrIS . It is used in the field of chemistry and materials science .


Molecular Structure Analysis

The molecular structure of 2-Bromo-8-iododibenzothiophene is represented by the InChI code: 1S/C12H6BrIS/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H . The molecular weight of this compound is 389.05 .


Physical And Chemical Properties Analysis

2-Bromo-8-iododibenzothiophene is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .

Scientific Research Applications

Photochemistry and Photophysics

The photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, including compounds like 2-bromo-8-iododibenzothiophene, have been a subject of study. These compounds have shown variations in quantum yields for deoxygenation, with heavy atom substitution playing a significant role. This is linked to intersystem crossing-related heavy atom effects, important in understanding the photochemical behavior of these compounds (Nag & Jenks, 2004).

Supramolecular Interactions

Research on halogen and hydrogen bonding benzothiophene diol derivatives, which can include compounds like 2-bromo-8-iododibenzothiophene, focuses on their supramolecular interactions. These studies are vital for understanding the molecular structures and interactions in solid states. The study involved analyzing bond distances and angles through X-ray structure analysis and density functional theory calculations (Cadoni et al., 2014).

Synthetic Chemistry

The synthesis and functionalization of dibenzothiophene compounds have been extensively researched. For instance, studies on substitution reactions of 4-methyldibenzothiophene, which are closely related to 2-bromo-8-iododibenzothiophene, have provided insights into the synthesis of various derivatives through processes like bromination, succinoylation, and acetylation (Campaigne, Hewitt & Ashby, 1969).

Molecular Spectroscopy

The study of carbon-13 NMR spectroscopy on heterocyclic compounds, including dibenzothiophene and its bromo-derivatives, gives essential insights into the chemical shifts and carbon-proton coupling constants. These studies are crucial for understanding the molecular structure and behavior of compounds like 2-bromo-8-iododibenzothiophene (Huckerby, 1979).

Photoinduced Substitution Reactions

Research on photoinduced substitution reactions in halothiophenes, including derivatives like 2-bromo-8-iododibenzothiophene, has been conducted to understand their behavior under photolysis. This includes studying transient species formed by direct and sensitized laser excitation (Latterini, Elisei, Aloisi & D’Auria, 2001).

Safety and Hazards

This compound is classified under GHS07 and GHS09 . It has hazard statements H315-H319-H411, which indicate that it can cause skin irritation, serious eye irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-8-iododibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrIS/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMECZSLDNCAHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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